
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a chemical compound that has been mentioned in the context of pharmaceutical compositions and methods of using combination therapies . It is used in combination with fludarabine for the treatment of cell proliferative disorders .
Scientific Research Applications
Synthesis and Antiproliferative Activity : Research has demonstrated the synthesis of derivatives related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, showing significant antiproliferative effects against human cancer cell lines. These derivatives were synthesized through nucleophilic substitution reactions and evaluated for their antiproliferative effect using the MTT assay method. Compounds within this series have shown promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Herbicidal Applications : New pyrimidine and triazine intermediates for herbicidal sulfonylureas have been developed, highlighting the agricultural applications of these compounds. The research focused on creating new intermediates that could lead to selective post-emergence herbicides, especially for crops like cotton and wheat. This work illustrates the compound's versatility, extending its utility to the field of agriculture (Hamprecht et al., 1999).
Antibacterial and Antimicrobial Properties : Several studies have explored the antibacterial and antimicrobial properties of compounds structurally related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine. These studies reveal the potential of these compounds in treating infections and highlight their significance in developing new antimicrobial agents (Matsumoto & Minami, 1975).
Novel Synthesis Approaches : Research on the novel synthesis of related compounds underscores the chemical versatility and potential application of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine in creating diverse pharmacologically active molecules. These synthesis methods are crucial for expanding the compound's applications in medicinal chemistry (Radi et al., 2005).
Potential in Treating Age-related Diseases : Analogs of this compound have been synthesized and evaluated for their potential in treating age-related diseases such as cataracts, AMD (age-related macular degeneration), and Alzheimer's disease. The research highlights the multifunctional antioxidant properties of these compounds, suggesting their utility in preventive treatments (Jin et al., 2010).
Mechanism of Action
The compound is used in combination therapies for the treatment of cell proliferative disorders . These disorders include undesired acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), including diffuse large B cell lymphoma (DLBCL) mantle cell lymphoma, acute lymphocytic leukemia (ALL), follicular lymphoma, Burkitt’s lymphoma, small Lymphocytic Lymphoma (SLL), and multiple myeloma .
properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O2S/c1-2-21(19,20)18-5-3-17(4-6-18)10-7-9(11(12,13)14)15-8-16-10/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQUOCFTUQJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)


![3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2618329.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)
![N-(3,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2618332.png)
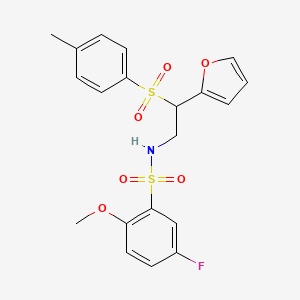

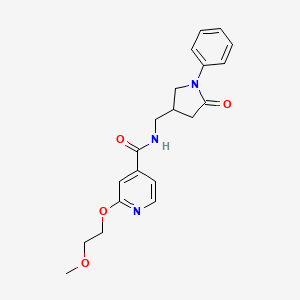
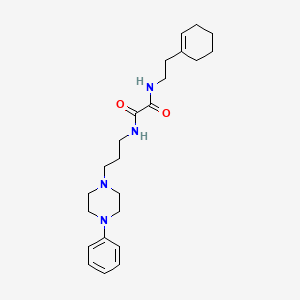
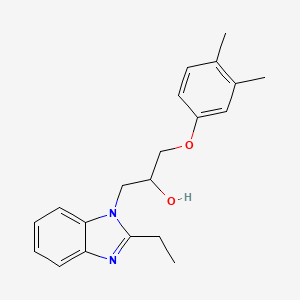
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2618342.png)
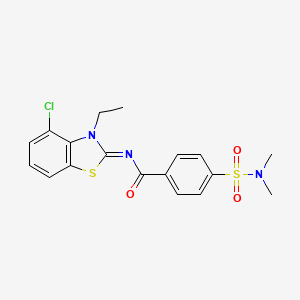
![6,7-dimethoxy-1-methyl-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid](/img/structure/B2618344.png)